molecular formula C8H15N B000080 1-Azabicyclo(2.2.2)octane, 4-methyl- CAS No. 45651-41-0

1-Azabicyclo(2.2.2)octane, 4-methyl-

Cat. No. B000080
CAS RN: 45651-41-0
M. Wt: 125.21 g/mol
InChI Key: DLHGEIMBTIHQGR-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane, 4-methyl- is a chemical compound with the formula C8H15N . It is also known as 4-Methyl-1-azabicyclo[2.2.2]octane .


Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]octane (quinuclidine) has been achieved via the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl) piperidine vapor in the presence of CNM-3, a solid acidic catalyst . The yield of quinuclidine can reach 76.8% at 425 ℃ for 4 h with the highest yield up to 84.3% .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octane, 4-methyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 125.2114 .


Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane, 4-methyl- can participate in various chemical reactions. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.2]octane, 4-methyl- include a molecular weight of 125.2114 . More detailed thermophysical property data for the compound can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Conformational and Configurational Studies

  • 1-Azabicyclo[2.2.2]octane derivatives have been extensively studied for their conformational and configurational properties. For instance, Fernández et al. (1997) synthesized esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-5-syn(anti)-ols and analyzed them using NMR spectroscopy and X-ray crystallography. This study provided deep insights into the structure of these compounds (Fernández et al., 1997).

Crystal Structure and Molecular Interaction Studies

  • The crystal structures and molecular interactions of 1-Azabicyclo[2.2.2]octane derivatives have been a focus of research. Rosli et al. (2006) explored the crystal structure of 4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate, revealing its intermolecular hydrogen bonding and three-dimensional molecular network (Rosli et al., 2006).

Synthesis and Pharmacological Evaluation

  • In pharmacological research, derivatives of 1-Azabicyclo[2.2.2]octane have been synthesized and evaluated for potential therapeutic applications. Suzuki et al. (1999) developed aromatic heterocycles with the 1-Azabicyclo[3.3.0]octane ring and evaluated their muscarinic activity, contributing to Alzheimer's disease research (Suzuki et al., 1999).

Chemical Modification and Reduction Agents

  • Research on chemical modifications of 1-Azabicyclo[2.2.2]octane derivatives includes the development of efficient reduction agents. Firouzabadi et al. (1998) investigated modified borohydride agents like the (1,4-Diazabicyclo[2.2.2]octane) (Tetrahydroborato)zinc complex for the reduction of azides (Firouzabadi et al., 1998).

Structural Analysis of Derivatives

  • Structural analysis of 1-Azabicyclo[2.2.2]octane derivatives is another significant area of study. Izquierdo et al. (1991) synthesized and analyzed esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, providing insights into their conformational properties and pharmacological potential (Izquierdo et al., 1991).

Molecular Sieve Synthesis

  • The synthesis of molecular sieves using 1-Azabicyclo[2.2.2]octane derivatives has been explored, highlighting its application in materials science. Kubota et al. (2002) designed a new 1,4-diazabicyclo[2.2.2]octane-based quaternary ammonium compound for molecular sieve synthesis, showcasing its utility in catalysis and material synthesis (Kubota et al., 2002).

Safety And Hazards

While specific safety and hazard information for 1-Azabicyclo[2.2.2]octane, 4-methyl- was not found, it’s important to handle all chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

Recent advances in the chemistry of 1-azabicyclo[1.1.0]butanes suggest a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This could potentially extend to 1-Azabicyclo[2.2.2]octane, 4-methyl- and related compounds in the future.

properties

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGEIMBTIHQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196577
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo(2.2.2)octane, 4-methyl-

CAS RN

45651-41-0
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azabicyclo(2.2.2)octane, 4-methyl-
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Citations

For This Compound
6
Citations
SA Mohammed, S Mnjuntha… - … J Pharm Res, 2015 - wjpr.s3.ap-south-1.amazonaws.com
Diabetes mellitus is a most common endocrine disorder, affecting more than 300 million people worldwide. For this, therapies developed along the principles of western medicine (…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
A Sharifan, A Hajhoseini, M Bakhtiari - Journal of Food Biosciences …, 2018 - jfbt.srbiau.ac.ir
Androgenetic alopecia is the chief type of scalp hair loss regardless of gender, causing anxiety, depression, arterial stiffness, and cardiovascular disease. The areal parts of Olea …
Number of citations: 1 jfbt.srbiau.ac.ir
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
AR Cherkasov, M Jonsson, V Galkin - Journal of Molecular Graphics and …, 1999 - Elsevier
In this work, a new topological approach based on simple matrix algebra is introduced to explore substituent effects at the level of atomic additivity in the absence of significant …
Number of citations: 28 www.sciencedirect.com
V Priya, RK Jananie, K Vijayalakshmi - J. Chem. Pharm. Res, 2011
Number of citations: 52
I Hamidioglu - 2017 - Kauno technologijos universitetas
Number of citations: 0

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